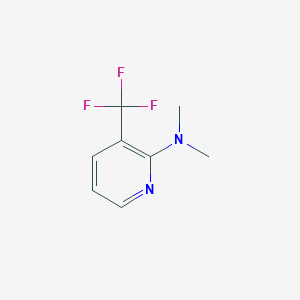

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-3-(trifluoromethyl)pyridine N-oxide, while reduction may produce this compound derivatives with reduced functional groups.

Aplicaciones Científicas De Investigación

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications in medicinal chemistry, organic synthesis, and agrochemical development. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound is being explored as a potential therapeutic agent due to its bioactive properties. Research indicates that it may exhibit anticancer activity by inducing apoptosis in cancer cell lines. Studies have shown that derivatives of this compound possess cytotoxic effects against various cancers, making it a candidate for drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Reduction : The trifluoromethyl group can undergo reduction to yield valuable amine derivatives.

- Substitution : It can participate in nucleophilic substitution reactions, expanding the range of possible derivatives.

- Oxidation : The compound can be oxidized to form N-oxide derivatives, which may have distinct biological activities.

Agrochemical Development

The trifluoromethyl group enhances the compound's efficacy as an agrochemical agent. Its derivatives are being developed into pesticides due to their effectiveness against pests and diseases affecting crops. The unique properties of this compound contribute to the formulation of advanced agrochemicals with improved performance.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound revealed significant cytotoxicity against several cancer cell lines. The mechanism of action was linked to the compound's ability to induce apoptosis through specific molecular interactions with cellular pathways.

Case Study 2: Antimicrobial Evaluation

In vitro evaluations demonstrated that derivatives of this compound exhibited antimicrobial properties against resistant bacterial strains. The study highlighted its potential as a lead compound for antibiotic development, particularly in combating multi-drug resistant infections.

Case Study 3: Agrochemical Applications

Research focused on the development of pesticide formulations utilizing this compound derivatives showed effective pest control capabilities. Field trials indicated that these formulations could significantly reduce pest populations while maintaining crop health.

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-dimethyl-3-(trifluoromethyl)benzamide

- 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the dimethylamino and trifluoromethyl groups attached to the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Actividad Biológica

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular structure can be represented as follows:

This compound's unique properties arise from the trifluoromethyl group, which has been shown to influence the pharmacokinetics and dynamics of various drugs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular proteins and enzymes.

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit various enzymes, including matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling. In particular, it has shown significant inhibitory effects against MMP-2 and MMP-9, which are implicated in tumor progression .

- Anticancer Activity : Research has demonstrated that this compound exhibits potent anticancer properties. For instance, it has been shown to inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine ring and the introduction of electron-withdrawing groups, such as trifluoromethyl, enhance biological activity. A comparative analysis with similar compounds reveals that the presence of both a trifluoromethyl group and a dimethylamino moiety is crucial for maintaining high potency against cancer cells .

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 0.126 | Anticancer activity in TNBC |

| 5-Fluorouracil | 17.02 | Standard chemotherapeutic |

| Compound X | 0.87 | Selective for cancer cells |

Case Studies

- Antitumor Efficacy : In a study involving BALB/c nude mice inoculated with MDA-MB-231 TNBC cells, treatment with this compound led to significant inhibition of lung metastasis compared to control groups . This underscores the compound's potential as a therapeutic agent in oncology.

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves targeting bacterial enzymes essential for cell viability without causing rapid cytotoxicity in human cells .

Propiedades

IUPAC Name |

N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-13(2)7-6(8(9,10)11)4-3-5-12-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWHWLJRIBPLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.